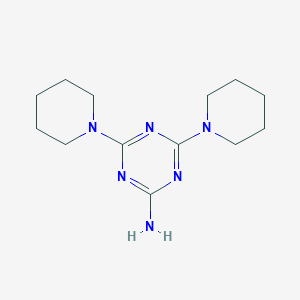
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine is a derivative of the s-triazine family, which is a class of nitrogen-containing heterocyclic compounds The s-triazine structure consists of a six-membered ring with three carbon atoms replaced by nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with piperidine and ammonia. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with piperidine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form 2,4,6-trichloro-1,3,5-triazine.
Step 2: The intermediate product is then treated with ammonia to replace the remaining chlorine atoms with amino groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions due to the presence of reactive amino groups.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the design and development of anticancer drugs due to its ability to inhibit key enzymes and signaling pathways involved in cancer progression.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.
Mécanisme D'action
The mechanism of action of 4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like monoamine oxidase, which plays a role in neurotransmitter regulation . Additionally, it can bind to receptors involved in cell signaling pathways, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-diamino-s-triazine: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another derivative with unique energetic properties, used in high-energy materials.
Uniqueness
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine stands out due to its dual amino and piperidino substitutions, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable scaffold in medicinal chemistry and material science.
Propriétés
Numéro CAS |
16268-88-5 |
|---|---|
Formule moléculaire |
C13H22N6 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H22N6/c14-11-15-12(18-7-3-1-4-8-18)17-13(16-11)19-9-5-2-6-10-19/h1-10H2,(H2,14,15,16,17) |
Clé InChI |
ASSKKCTXCCCXLQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
SMILES canonique |
C1CCN(CC1)C2=NC(=NC(=N2)N)N3CCCCC3 |
Key on ui other cas no. |
16268-88-5 |
Synonymes |
4,6-Dipiperidino-1,3,5-triazin-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















